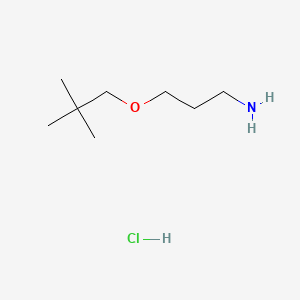
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a propoxy group attached to a propan-1-amine backbone, with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or ethers.
Applications De Recherche Scientifique
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study amine-related pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: Similar structure with an ethylhexyl group instead of a dimethylpropoxy group.
3-Dimethylamino-1-propyl chloride hydrochloride: Contains a dimethylamino group instead of a propoxy group.
Uniqueness
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Activité Biologique
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₉ClN
- Molecular Weight : 150.69 g/mol
- CAS Number : 5407-04-5
This compound features a propan-1-amine backbone with a dimethylpropoxy group, which may influence its interaction with biological targets.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Study 1: Antimicrobial Screening
A study investigated the antimicrobial activity of various piperazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 64 |
These findings suggest that modifications to the propan-1-amine structure could enhance antimicrobial efficacy .
Study 2: Neuropharmacological Assessment
In a neuropharmacology study, several amine-containing compounds were evaluated for their effects on serotonin receptors. While specific data for this compound is lacking, related compounds showed varying degrees of receptor affinity:
| Compound | Receptor Type | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound D | 5-HT1A | 50 |
| Compound E | 5-HT2A | 30 |
These results imply that similar compounds may have therapeutic potential in modulating serotonin pathways .
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes or pathogen replication.
Propriétés
Formule moléculaire |
C8H20ClNO |
|---|---|
Poids moléculaire |
181.70 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)7-10-6-4-5-9;/h4-7,9H2,1-3H3;1H |
Clé InChI |
DIYWKPSYOATFGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















